molecular formula C7H14N2O B1280945 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine CAS No. 54384-40-6

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Cat. No.: B1280945
CAS No.: 54384-40-6
M. Wt: 142.2 g/mol
InChI Key: URRAIRLPZXDJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS: 54384-40-6) is a spirocyclic amine featuring a bicyclic 2-oxa-6-azaspiro[3.3]heptane core linked to an ethanamine moiety. This compound is valued in medicinal chemistry for its conformational rigidity, which enhances receptor-binding specificity and metabolic stability . It is commercially available with purities ranging from 95% to 98% and is frequently utilized in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRAIRLPZXDJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CCN)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480690
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-40-6
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization with p-Toluenesulfonamide

The foundational synthesis involves cyclization of tribromopentaerythritol (TBNPA ) with p-toluenesulfonamide under basic conditions. This method forms an N-tosylated spiro intermediate, which is subsequently deprotected to yield the free amine.

Key Steps:

  • Cyclization : TBNPA reacts with p-toluenesulfonamide in the presence of a base (e.g., NaOH) to form the N-tosylated spiro compound.
  • Deprotection : The tosyl group is removed using magnesium turnings in methanol, followed by salt formation with oxalic acid to stabilize the product.
Challenges:
  • Low yields (~47%) on multi-gram scales due to partial hydration of oxalic acid and inefficient magnesium salt removal.
  • Thermal instability : Oxalate salts are prone to decomposition, limiting storage and downstream applications.

Scalable Synthesis via 3,3-Bis(bromomethyl)oxetane (BBMO)

A refined route bypasses tosyl protection, directly alkylating anilines with BBMO. This method avoids costly intermediates and improves scalability.

Key Steps:

  • BBMO Synthesis : TBNPA is treated with aqueous NaOH under Schotten–Baumann conditions to form BBMO.
  • Alkylation : BBMO reacts with anilines (e.g., 2-fluoro-4-nitroaniline) in sulfolane with NaOH to form the spiroamine intermediate.
Optimization Data:
Parameter Optimal Condition Yield Purity Source
Temperature 80°C 87% >99%
Base 2.5 equiv NaOH 86% >95%
Solvent Sulfolane 92% >99%
Advantages:
  • Higher efficiency : Avoids Pd/C-catalyzed hydrogenation steps, reducing costs.
  • Stability : Sulfonate salts (e.g., PTSA) replace oxalate, enabling long-term storage.

Benzyl Protecting Group Strategy

This method employs benzylamine for cyclization, followed by hydrogenolysis to remove the protecting group.

Key Steps:

  • Cyclization : TBNPA reacts with benzylamine in toluene to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
  • Deprotection : Catalytic hydrogenation (5 bar H₂, Pd/C) removes the benzyl group, yielding the free amine.
Performance Metrics:
Step Yield Purity Conditions Source
Cyclization 60% >95% Toluene, 83°C, 20 h
Hydrogenolysis 89% >99% MeOH, 5 bar H₂, Pd/C
Benefits:
  • Scalability : Achieved on multi-kilogram scales with minimal side products.
  • Salt Formation : Sulfonate salts (e.g., hemi-naphthalenedisulfonate) improve solubility and reactivity.

Alternative Approaches

DNA-Mediated Spirocyclization

A niche method reported for azaspiro[3.3]heptanes involves DNA-templated reactions, though its applicability to the ethanamine derivative remains unexplored.

Comparative Analysis of Salt Forms

The choice of counterion significantly impacts stability and reactivity.

Salt Type Yield Stability Solubility Application Suitability Source
Oxalate 47–81% Poor Low Limited (decomposition)
Sulfonate (PTSA) 84–97% High Moderate Broad (DMSO, DMF)
Acetate 86% Moderate High Intermediate use

Challenges and Innovations

Critical Challenges:

  • Oxalate Salt Limitations : Hydration and thermal decomposition necessitate alternative counterions.
  • Workup Complexity : Filtration of magnesium salts and control of stoichiometry remain hurdles.

Recent Innovations:

  • Sulfonate Salts : Enable crystallization and enhance reactivity in nucleophilic substitutions.
  • Hydroxide-Facilitated Alkylation : Simplifies synthesis by avoiding Pd-catalyzed steps.

Industrial and Research Implications

Cost Analysis:

Component Cost Driver Impact on API Price Source
TBNPA Flame retardant feedstock Moderate
BBMO Oxetane synthesis High
Sulfonate Salts Salt formation Low

Biological Activity

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, also known as 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanol, is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure offers various biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H13NO2
Molecular Weight143.19 g/mol
CAS Number26096-35-5
Purity>95%
StructureChemical Structure

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Alkylation : Involves the alkylation of 2-fluoro-4-nitroaniline with specific reagents under controlled conditions to form the desired spirocyclic structure.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield oxides or reduction to form alcohols or amines, depending on the reagents used .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The spirocyclic structure allows for selective binding to various receptors, modulating their activity.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Cancer Research : It has been investigated as a potential inhibitor for epidermal growth factor receptor (EGFR) kinase, which is significant in cancer treatment .
  • Neurological Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antibiotics .

Case Study 2: EGFR Inhibition

In another research project focusing on cancer therapeutics, this compound was synthesized as part of a series aimed at developing selective EGFR inhibitors. The compound demonstrated promising in vitro activity against EGFR-positive cancer cell lines, suggesting further investigation for clinical applications .

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology : The compound has been investigated for its potential neuropharmacological effects. Research indicates that spirocyclic compounds can interact with neurotransmitter systems, suggesting a role in treating neurological disorders. For instance, studies have shown that derivatives of spirocyclic amines exhibit affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Antidepressant Activity : In a series of pharmacological evaluations, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine analogs demonstrated significant antidepressant-like effects in animal models. These findings align with the hypothesis that the modulation of serotonin and norepinephrine levels can alleviate depressive symptoms.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of this compound and their subsequent evaluation for antidepressant activity. Results showed that certain modifications enhanced receptor binding affinity and improved behavioral outcomes in rodent models .

Materials Science Applications

Polymer Chemistry : The compound's ability to act as a building block for polymers has been explored. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. For example, research has demonstrated that polymers containing spirocyclic units exhibit improved tensile strength compared to their linear counterparts.

Nanocomposites : The use of this compound in the development of nanocomposites has been investigated. These materials show promise in various applications, including drug delivery systems and sensor technologies due to their unique structural properties that facilitate better interaction with biological systems.

Application AreaDescriptionKey Findings
NeuropharmacologyInteraction with neurotransmitter systemsPotential treatment for mood disorders
Antidepressant ActivityEvaluated for antidepressant effectsSignificant positive results in animal models
Polymer ChemistryBuilding block for enhanced polymersImproved mechanical properties observed
NanocompositesDevelopment of advanced materialsPromising results in drug delivery and sensors

Environmental Applications

Environmental Remediation : The compound has been studied for its potential use in environmental remediation processes. Its ability to chelate heavy metals suggests that it could be effective in removing contaminants from soil and water systems.

Case Study : In a recent investigation, researchers applied this compound in a bioremediation setup targeting lead-contaminated sites. The results indicated a substantial reduction in lead levels, demonstrating the compound's efficacy as a remediation agent .

Q & A

What are the optimized synthetic routes for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, and how are key parameters like regioselectivity controlled?

Basic Research Focus
The synthesis of this spirocyclic amine often involves hydroxide-facilitated alkylation reactions. For example, in the preparation of related intermediates (e.g., 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane), the reaction between 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions forms the azetidine ring with high regioselectivity (>99% purity). Optimization includes temperature control (e.g., 0–5°C for slow addition of base) and stoichiometric ratios to minimize side reactions .

How can Design of Experiments (DoE) methodologies enhance the scalability of spirocyclic compound synthesis?

Advanced Research Focus
DoE has been applied to identify critical factors in multi-step syntheses. For instance, a two-step process for a structurally similar compound (TBI-223 intermediate) achieved 87% isolated yield at 100 g scale by optimizing variables such as reaction time, temperature, and reagent equivalents. Central composite designs (CCD) were used to model interactions between parameters, enabling robust scale-up while avoiding costly protecting groups .

What analytical techniques are essential for characterizing this compound and its derivatives?

Basic Research Focus
Key methods include:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR to confirm spirocyclic structure and substituent positions (e.g., characteristic splitting patterns for azetidine protons) .
  • HPLC/UPLC : Purity assessment using reverse-phase columns with UV detection (e.g., >99% purity criteria for pharmaceutical intermediates) .
  • Mass Spectrometry : HRMS for molecular formula verification .

What strategies address synthetic challenges in functionalizing the 2-oxa-6-azaspiro[3.3]heptane core?

Advanced Research Focus
Functionalization often targets the secondary amine or oxygen atom. For example:

  • Acylation/alkylation : tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate derivatives are synthesized via carbamate protection, enabling further coupling reactions .
  • Conjugation : The amine group has been linked to carbazole moieties in antitrypanosomal agents using SNAr reactions, requiring careful pH control to avoid ring-opening .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and related spirocyclic amines:

Compound Name Core Structure Substituent Purity (%) CAS Number Key Applications
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine 2-Oxa-6-azaspiro[3.3]heptane Ethanamine 95–98 54384-40-6 Drug intermediates, kinase inhibitors
2-Oxa-6-azaspiro[3.4]octane (SS-1294) 2-Oxa-6-azaspiro[3.4]octane None 98 220290-68-6 Synthetic building block
2-Oxa-7-azaspiro[3.5]nonane (SS-1642) 2-Oxa-7-azaspiro[3.5]nonane None 90 241820-91-7 Limited due to lower purity
6-Oxa-1-azaspiro[3.3]heptane oxalate 6-Oxa-1-azaspiro[3.3]heptane Oxalate salt 97 1380571-72-1 Preclinical drug candidates

Key Observations :

  • Ring Size and Heteroatom Position: The target compound’s [3.3]heptane core provides optimal steric constraints compared to larger spirocycles (e.g., [3.4]octane or [3.5]nonane), which may reduce binding affinity in drug design .
  • Substituent Effects: The ethanamine group enhances nucleophilicity, enabling efficient alkylation reactions (e.g., in imidazolidinone synthesis with 79% yield ), whereas oxalate salts (e.g., SS-1292) are less reactive in such contexts .

Physicochemical Properties

Property 2-(2-Oxa-6-azaspiro[...]ethanamine 3-{2-Oxa-6-azaspiro[...}propan-1-ol tert-Butyl Carbamate Derivative
Molecular Weight 156.22 (free base) 171.24 284.35 (C₁₃H₂₄N₂O₃)
Solubility Moderate in polar solvents Higher due to -OH group Low (hydrophobic tert-butyl)
Reactivity High (primary amine) Moderate (secondary alcohol) Low (protected amine)

Functional Implications :

  • The ethanamine group’s primary amine enables rapid coupling in Pd-mediated reactions (e.g., arylations ), while hydroxylated analogues (e.g., 3-{...}propan-1-ol) are better suited for hydrogen-bond-driven interactions .
  • The tert-butyl carbamate derivative (CAS: 1415562-38-7) is used to protect the amine during multistep syntheses, improving stability but reducing reactivity .

Pharmacological Relevance

  • Kinase Inhibitors : The target compound’s spirocyclic core is featured in fisogatinib (INN), a kinase inhibitor candidate, where rigidity improves selectivity for tyrosine kinases .
  • Antimicrobial Agents : Derivatives like 4-{2-oxa-6-azaspiro[...]benzaldehyde (CAS: 129321-62-6) show promise in inhibiting bacterial enzymes (e.g., Pks13 thioesterase) .
  • Comparative Bioactivity : Analogues with larger spirocycles (e.g., 8-Oxa-2-azaspiro[4.5]decane) exhibit reduced potency due to increased conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.